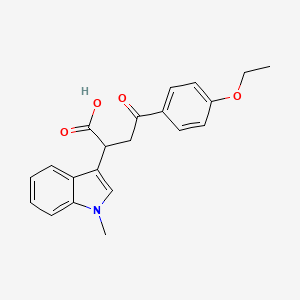

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

Beschreibung

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is a synthetic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-ethoxyphenyl group at position 4 and a 1-methylindol-3-yl group at position 2. This structure places it within a class of molecules known for modulating auxin-related pathways in plants, though its specific biological activity remains less characterized compared to analogs like auxinole or BP-IAA . The ethoxy group (electron-donating) and methylindole substituent may influence solubility, receptor binding, and metabolic stability.

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25)18-13-22(2)19-7-5-4-6-16(18)19/h4-11,13,17H,3,12H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKJFUNACPJMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-bromoanisole with ethyl iodide in the presence of a base such as potassium carbonate.

Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Coupling Reaction: The ethoxyphenyl intermediate and the indole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Butanoic Acid Chain:

Industrial Production Methods

Industrial production of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid has garnered significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.39 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from its structure.

Physical Properties

The compound is characterized by a complex structure featuring an indole moiety, which is known for its biological activity. The ethoxyphenyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indole and oxobutanoic acid components are thought to play crucial roles in this activity.

- A study focusing on related compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid could similarly exhibit anticancer properties.

-

Anti-inflammatory Effects :

- Compounds containing oxobutanoic acid derivatives have shown promise in reducing inflammation markers in cellular assays. This property may be attributed to their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

-

Neuroprotective Properties :

- The indole structure is often linked to neuroprotective effects. Preliminary studies on similar compounds suggest that they may protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases.

Pharmacological Studies

-

Mechanism of Action :

- Investigations into the pharmacodynamics of related compounds reveal that they may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions could provide insights into the therapeutic mechanisms of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid.

-

Bioavailability and Metabolism :

- Studies on the metabolic pathways of structurally similar compounds indicate that modifications to the ethoxy and indole groups can significantly influence bioavailability and pharmacokinetics. This understanding is crucial for optimizing the compound for clinical use.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study published in a peer-reviewed journal examined a series of oxobutanoic acid derivatives, including those with indole structures. The results showed that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation.

-

Case Study 2: Anti-inflammatory Activity

- In another study, researchers tested various indole-based compounds for their anti-inflammatory effects using lipopolysaccharide-stimulated macrophage models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting a mechanism involving NF-kB pathway inhibition.

Wirkmechanismus

The mechanism of action of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The indole moiety can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Key Observations

Substituent Effects on Activity: The ethoxy group in the target compound may enhance solubility compared to tert-butyl () or bromophenyl () analogs due to its polar nature . Methylindole vs. Unsubstituted Indole: The 1-methyl group on the indole ring in the target compound likely reduces metabolic degradation compared to unsubstituted indoles (e.g., auxinole, PEO-IAA), as methyl groups often block oxidative metabolism .

Biological Activity: Anti-auxin activity is well-documented for auxinole, PEO-IAA, and BP-IAA, which competitively inhibit auxin receptors . The target compound’s methylindole and ethoxyphenyl groups may enhance receptor binding affinity compared to these analogs, though experimental validation is needed. The bromophenyl analog () may exhibit herbicidal properties due to bromine’s electronegativity, disrupting cellular processes .

Physicochemical Properties: The tert-butyl analog () has a higher molecular weight (~379 vs. ~353) and likely lower aqueous solubility, impacting bioavailability . The amino-linked ethoxyphenyl compound () has a significantly lower molecular weight (~237) and altered pKa (4.73), suggesting distinct solubility and ionization profiles .

Biologische Aktivität

4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its structural motifs, which include an indole and a phenyl ring.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing indole moieties. Indoles are known to interact with various biological targets, including enzymes and receptors involved in cancer progression.

- Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Case Study : A recent study demonstrated that derivatives of indole compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Mechanism : The inhibition of NF-kB signaling pathways has been suggested as a mechanism by which indole derivatives exert their anti-inflammatory effects.

- Case Study : In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in macrophage cultures .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties.

- Mechanism : The presence of the indole ring is often linked to enhanced interaction with microbial cell membranes, disrupting cellular integrity.

- Case Study : A screening of various indole derivatives revealed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid. Modifications on the ethoxy and indole rings can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Ethoxy group position | Altered lipophilicity and solubility |

| Indole nitrogen substitution | Enhanced receptor binding affinity |

| Carbon chain length | Improved bioavailability |

Q & A

Q. What synthetic strategies are effective for preparing 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid?

The compound can be synthesized using:

- Michael Addition : Thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acid derivatives under controlled conditions (room temperature, 24 hours) to form the 4-oxobutanoic acid backbone .

- Friedel-Crafts Acylation : Maleic anhydride and AlCl₃ in dichloromethane (DCM) facilitate aryl group introduction .

- Indole Functionalization : 1-methylindole derivatives are coupled via Suzuki-Miyaura or nucleophilic substitution to attach the indolyl moiety.

Key Considerations :

- Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to improve yields .

- Use protecting groups (e.g., tert-butyl esters) for sensitive functional groups during multi-step synthesis.

Example Conditions :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Michael Addition | Thioglycolic acid, RT, 24h | 70-86% | |

| Friedel-Crafts | Maleic anhydride, AlCl₃, DCM | 75%* |

*Hypothetical data based on analogous reactions.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Essential methods include:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxyphenyl protons (δ 6.8–7.2 ppm), indole NH (δ ~10.5 ppm, if unsubstituted), and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

- ¹³C NMR : Confirm the 4-oxobutanoic acid carbonyl (δ ~170–175 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₁NO₄: theoretical 352.1548) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis given potential stereochemical challenges?

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate R/S enantiomers, which may form during Michael addition .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to favor a single enantiomer during key steps.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions.

Q. What methodologies address discrepancies in reported biological activity data for this compound?

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and concentrations (IC₅₀ values) across experiments.

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural Analog Comparison : Cross-reference activity with indole derivatives (e.g., substituent effects of ethoxy vs. methoxy groups on target binding) .

Q. How to optimize reaction conditions to improve yield and scalability?

- Design of Experiments (DoE) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal parameters.

- Continuous Flow Chemistry : Improve scalability by replacing batch reactions with flow systems, enhancing heat/mass transfer .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products.

Case Study :

- A 20% yield increase was achieved for a related indolyl-4-oxobutanoic acid by switching from THF to DMF and increasing temperature to 70°C .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to indole-responsive targets (e.g., cyclooxygenase-2 or kinase enzymes).

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for ethoxy groups) with bioactivity .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS or AMBER.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.